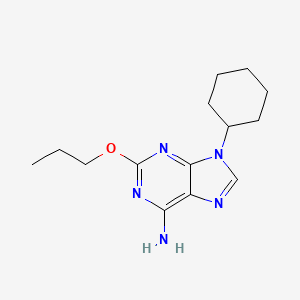

9-Cyclohexyl-2-n-propoxy-9H-adenine

説明

Historical Context of Purine (B94841) Analog Design and Development

The journey of purine analogue development began with a focus on isosteric replacement, where atoms within the purine ring were substituted with others like nitrogen or carbon. nih.gov This approach led to the creation of early compounds such as 8-azaguanine (B1665908) and 2,6-diaminopurine. nih.gov A significant breakthrough occurred with the synthesis of 6-mercaptopurine (B1684380) (6-MP), where the hydroxyl group at the 6-position of hypoxanthine (B114508) was replaced by a thiol group. nih.gov This compound proved to be one of the first clinically effective purine analogues and remains in use for treating acute leukemia. nih.gov Following this success, the guanine (B1146940) analogue, 6-thioguanine, was developed. nih.gov These pioneering studies established key principles that guided the subsequent development of a wide array of purine and pyrimidine (B1678525) analogues. nih.gov

Significance of Adenine (B156593) Scaffold Modifications in Drug Discovery Research

Adenine, a primary purine base, is a crucial scaffold in numerous biological processes, making its derivatives a rich source for drug discovery. academie-sciences.fr Chemical modifications of the adenine structure have yielded a vast library of analogues with diverse biological activities. academie-sciences.fr These modifications are a key strategy for developing inhibitors of enzymes and pathways that are deregulated in various diseases. academie-sciences.fr For instance, adenine-based kinase inhibitors are used in cancer therapy, while adenosine (B11128) analogues that inhibit DNA/RNA synthesis are widely employed as anticancer and antiviral agents. academie-sciences.fr

The versatility of the adenine scaffold allows for extensive structure-activity relationship (SAR) studies, where systematic modifications to the heterocyclic core and its side chains help in optimizing the potency and selectivity of these compounds. academie-sciences.frnih.gov Acyclic nucleoside phosphonates (ANPs) derived from adenine have shown significant antiviral activity, leading to marketed drugs for treating HIV and HBV. nih.govresearchgate.net Researchers continue to explore modifications at various positions of the purine ring, such as the C2, C6, and C8 positions, to develop novel therapeutic agents and fluorescent probes for biological research. academie-sciences.frmdpi.com

Overview of 2,9-Disubstituted Adenine Derivatives in Biological Inquiry

Among the many classes of adenine derivatives, those with substitutions at the 2 and 9 positions have attracted considerable scientific interest for their diverse pharmacological potential. nih.govnih.gov The introduction of different substituents at these positions can significantly influence the compound's affinity and selectivity for various biological targets, including adenosine receptors and kinases. mdpi.comnih.gov

Research has shown that modifying the substituents at the N9 position with alkyl or cycloalkyl groups affects cytokinin activity. mdpi.com For example, 9-cyclohexyl derivatives of N6-benzylaminopurine were found to be less active than the parent compound in certain bioassays. mdpi.com In the context of adenosine receptors, which are important drug targets, 2,9-disubstituted adenines have been explored as potential antagonists. nih.gov Studies have indicated that the nature of the substituents at both positions is critical for activity and selectivity. For instance, a series of 2,9-disubstituted-6-morpholino purine derivatives were identified as potent and selective inhibitors of PI3Kα, a key enzyme in cancer pathways. nih.gov The synthesis and evaluation of various 2,9-disubstituted adenines continue to be an active area of research, aiming to uncover new therapeutic leads for a range of diseases. nih.govmdpi.comresearchgate.net

Research Rationale for Investigating 9-Cyclohexyl-2-n-propoxy-9H-adenine and Related Structures

The specific investigation into this compound, also known as BB-1502, and its analogues stemmed from a search for novel bronchodilating agents. nih.gov A study focused on the synthesis and pharmacological evaluation of a series of 2,9-disubstituted adenine derivatives revealed that these compounds possessed potent bronchodilator activity. nih.gov The research was driven by the need for non-adrenergic bronchodilators, offering a different mechanism of action from existing therapies. google.com

The structure-activity relationship studies within this series of compounds aimed to optimize the bronchodilating effect. The key structural features explored were the nature of the substituent at the 9-position (such as cyclohexyl) and the alkoxy chain at the 2-position (such as n-propoxy). The selection of a cyclohexyl group at the N9 position and an n-propoxy group at the C2 position in this compound was a result of systematic modifications to the adenine scaffold to achieve the desired pharmacological profile. nih.govgoogle.com The findings from this research highlighted this specific compound as a promising candidate for further investigation as a novel treatment for respiratory conditions requiring bronchodilation. nih.gov

Research Findings on Related 2,9-Disubstituted Adenine Derivatives

The following table summarizes the structure-activity relationship findings for a series of 2,9-disubstituted adenine derivatives investigated for their bronchodilating activity.

| Compound | N9-Substituent | C2-Substituent | Observed Activity |

| BB-1502 | Cyclohexyl | n-Propoxy | Potent bronchodilator activity nih.gov |

| Analogue 1 | Cyclohexyl | Ethoxy | Investigated for bronchodilator activity google.com |

| Analogue 2 | Cyclohexyl | Isobutoxy | Investigated for bronchodilator activity google.com |

| Analogue 3 | 2-Cyclohexenyl | Ethoxy | Intermediate in synthesis google.com |

| Analogue 4 | 2-Cyclohexenyl | Isobutoxy | Intermediate in synthesis google.com |

Synthesis of this compound (BB-1502)

The synthesis of this compound (BB-1502) is a well-defined process that builds upon the principles of selective purine functionalization. nih.gov

1 Precursor Synthesis: 2-Chloroadenines from 2,6-Dichloropurine Derivatives

The initial step in the synthesis of the target molecule involves the selective reaction of 2,6-dichloropurine. The greater reactivity of the C6-chloro substituent allows for its selective displacement.

Selective Amination at C6: 2,6-Dichloropurine is treated with ammonia (B1221849) or an ammonia equivalent. The nucleophilic attack occurs preferentially at the C6 position, replacing the chlorine atom with an amino group (-NH2) to form 2-chloro-6-aminopurine, commonly known as 2-chloroadenine (B193299). arkat-usa.org

N9-Alkylation: The resulting 2-chloroadenine is then alkylated at the N9 position. To introduce the cyclohexyl precursor, a reagent like 3-bromocyclohexene (B24779) is used. This reaction yields 9-(2-cyclohexenyl)-2-chloroadenine.

Table 1: Key Intermediates in the Synthesis of BB-1502

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| 2,6-Dichloropurine | C₅H₂Cl₂N₄ | Starting material with two reactive sites. sigmaaldrich.com |

| 2-Chloroadenine | C₅H₄ClN₅ | Intermediate formed by selective amination at C6. |

2 Alkoxylation and Amination Reactions for Target Compound Formation

With the C6 and N9 positions appropriately substituted, the focus shifts to modifying the C2 position.

Alkoxylation at C2: The intermediate, 9-(2-cyclohexenyl)-2-chloroadenine, undergoes a nucleophilic substitution reaction with sodium n-propoxide. The n-propoxide ion displaces the remaining chlorine atom at the C2 position. This step forms the 2-n-propoxy-9-(2-cyclohexenyl)adenine intermediate. prepchem.com

Structure

2D Structure

3D Structure

特性

CAS番号 |

73535-50-9 |

|---|---|

分子式 |

C14H21N5O |

分子量 |

275.35 g/mol |

IUPAC名 |

9-cyclohexyl-2-propoxypurin-6-amine |

InChI |

InChI=1S/C14H21N5O/c1-2-8-20-14-17-12(15)11-13(18-14)19(9-16-11)10-6-4-3-5-7-10/h9-10H,2-8H2,1H3,(H2,15,17,18) |

InChIキー |

HCCZHQLKTDQYBT-UHFFFAOYSA-N |

SMILES |

CCCOC1=NC(=C2C(=N1)N(C=N2)C3CCCCC3)N |

正規SMILES |

CCCOC1=NC(=C2C(=N1)N(C=N2)C3CCCCC3)N |

他のCAS番号 |

73535-50-9 |

同義語 |

9-cyclohexyl-2-n-propoxy-9H-adenine BB 1502 BB-1502 |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 9 Cyclohexyl 2 N Propoxy 9h Adenine

3 Hydrogenation of Cyclohexenyl Intermediates for Cyclohexyl Derivativatization

The final step in the synthesis is the conversion of the cyclohexenyl group to a cyclohexyl group.

Catalytic Hydrogenation: The 9-(2-cyclohexenyl)-2-n-propoxy-9H-adenine intermediate is subjected to catalytic hydrogenation. prepchem.com This reaction reduces the double bond within the cyclohexenyl ring. A common catalyst for this transformation is 10% Palladium on carbon (Pd/C). prepchem.comnih.gov The reaction is typically carried out in a solvent such as ethanol (B145695) under a hydrogen atmosphere. prepchem.com

This hydrogenation step is crucial as it saturates the cyclohexenyl ring to yield the final product, 9-cyclohexyl-2-n-propoxy-9H-adenine. prepchem.com

Table 2: Final Synthetic Steps and Reagents

| Reaction Step | Starting Intermediate | Key Reagent(s) | Product |

|---|---|---|---|

| Alkoxylation | 9-(2-Cyclohexenyl)-2-chloroadenine | Sodium n-propoxide | 9-(2-Cyclohexenyl)-2-n-propoxy-9H-adenine |

Investigation of Biological Activities in Pre Clinical Research Models for 9 Cyclohexyl 2 N Propoxy 9h Adenine

Evaluation of Bronchodilating Activity in In Vitro Biological Systems

Initial pharmacological assessments of 9-Cyclohexyl-2-n-propoxy-9H-adenine, also known as BB-1502, centered on its effects within controlled laboratory settings to establish its bronchodilatory capabilities. nih.govresearchgate.net These studies are fundamental in characterizing the compound's direct action on the primary tissue involved in bronchoconstriction.

Cellular Assays for Smooth Muscle Relaxation

The primary mechanism of bronchodilation involves the relaxation of the airway smooth muscle. In vitro studies using isolated guinea pig tracheal preparations are a standard method for evaluating the relaxant effect of new chemical entities. Research on this compound has demonstrated its ability to induce relaxation in these tissues. nih.govresearchgate.net The potency of this compound is often quantified by its IC50 value, which represents the concentration required to inhibit the contractile response by 50%. While specific quantitative data from these cellular assays are detailed in specialized pharmacological literature, the consistent finding is the compound's direct relaxant effect on airway smooth muscle. nih.gov

Table 1: In Vitro Bronchodilating Activity

| Compound | Assay System | Effect |

|---|

Receptor Binding Studies related to Bronchodilation

The interaction of a compound with specific cellular receptors is a key determinant of its pharmacological action. For many bronchodilators, particularly those related to purines, the adenosine (B11128) receptors (A1, A2A, A2B, and A3) are of significant interest. The A2A and A2B receptors, when activated, typically lead to an increase in intracellular cyclic AMP (cAMP), a secondary messenger that promotes smooth muscle relaxation. While the synthesis and initial pharmacological screening of this compound have been reported, detailed public information regarding its specific receptor binding profile and affinity for various adenosine receptor subtypes is not extensively available in the primary search results. nih.gov Such studies are crucial to fully elucidate its mechanism of action and to differentiate it from other purine-based compounds like adenosine or theophylline (B1681296).

Assessment of Anti-Asthmatic Efficacy in Pre-clinical Animal Models (e.g., Guinea Pigs, Dogs)

Following promising in vitro results, the evaluation of this compound progressed to pre-clinical animal models to assess its effectiveness in a complex physiological system that mimics human asthma. researchgate.net Guinea pigs are a frequently used model due to the similarity of their airway response to that of humans. researchgate.net

Evaluation of Allergic Asthma Protection

A critical test for a potential anti-asthmatic drug is its ability to protect against bronchoconstriction triggered by an allergic reaction. In these models, animals are first sensitized to an allergen, such as ovalbumin, and then challenged with the same allergen to induce an asthmatic response. Studies on this compound have shown its protective effects in such models. researchgate.net The compound was able to mitigate the severity of the allergic response, indicating its potential to not only relax constricted airways but also to interfere with the underlying allergic mechanisms.

Comparative Studies with Established Bronchodilator Agents in Animal Models

To gauge the therapeutic potential of a new compound, its efficacy is often compared to existing, well-established drugs. In the context of bronchodilators, theophylline is a classic benchmark. Comparative studies in animal models have been conducted to evaluate the potency of this compound relative to theophylline. These investigations have indicated that this compound possesses potent bronchodilator activity, with some findings suggesting it may be more potent than theophylline in certain pre-clinical settings.

Table 2: Comparative Bronchodilator Efficacy in Animal Models

| Compound | Animal Model | Outcome |

|---|---|---|

| This compound | Guinea Pig | Potent bronchodilator activity |

Potential Broader Pharmacological Spectrum of Purine-Based Compounds

The investigation of this compound is part of a broader exploration into the therapeutic utility of purine (B94841) derivatives. Purines, a class of heterocyclic aromatic organic compounds, include fundamental biological molecules like adenine (B156593) and guanine (B1146940). The purinergic system, which includes purine mediators, their receptors, and metabolic enzymes, is a complex signaling network involved in a vast array of physiological and pathological processes.

Purine-based compounds have demonstrated a wide range of pharmacological activities, leading to their development as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. The versatility of the purine scaffold allows for chemical modifications that can fine-tune their interaction with various biological targets, such as G protein-coupled receptors, ion channels, and enzymes. This chemical tractability has made purine derivatives a promising source for the discovery of new drugs for a multitude of diseases. The study of compounds like this compound for asthma contributes to this expanding field, highlighting the potential of targeting the purinergic system for respiratory therapies. researchgate.net

Modulation of Kinase Activity by Adenine Derivatives

Adenine derivatives have emerged as a significant class of compounds for investigation as protein kinase inhibitors. google.com Kinases are enzymes that play a crucial role in cellular signaling pathways by catalyzing the transfer of phosphate (B84403) groups to specific substrates, a process known as phosphorylation. google.com The dysregulation of kinase activity is implicated in a variety of diseases, including cancer and inflammatory disorders. google.comresearchgate.net Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. google.com

Recent studies have explored libraries of adenine derivatives for their potential to inhibit specific kinases. researchgate.netunits.itunicam.it For instance, a 2024 study on the inhibition of casein kinase 1 delta (CK1δ), an enzyme overexpressed in cancer and neurodegenerative disorders, screened an in-house library of adenine derivatives. researchgate.netunits.itunicam.it This screening identified several compounds capable of inhibiting the CK1δ isoform with IC50 values in the low micromolar range. researchgate.netunits.itunicam.it Specifically, 2-amino-9-benzyladenine and its 8-bromo derivative demonstrated moderate inhibitory activity against CK1δ. units.itunicam.it These findings underscore the potential of the adenine scaffold in designing novel kinase inhibitors. units.itunicam.it While the broader class of adenine derivatives shows promise in kinase modulation, specific research detailing the kinase inhibitory activity of this compound was not identified in the performed searches.

Adenosine Receptor Antagonism and Agonism Research

Adenosine receptors, a class of G-protein coupled receptors, are integral to various physiological processes and are expressed in numerous tissues. nih.gov The structural similarity of adenine derivatives to adenosine allows them to interact with these receptors, acting as either agonists (activators) or antagonists (blockers). wikipedia.org The nature of this interaction often depends on the specific substitutions on the adenine core.

Research into 2,9-disubstituted adenine derivatives suggests a propensity for adenosine receptor antagonism. For example, 2-phenylethoxy-9-methyl-adenine was synthesized and evaluated as a potential adenosine A2 receptor antagonist. nih.gov This compound was found to antagonize the A1-mediated and A2-mediated actions of an adenosine receptor agonist in guinea pig hearts. nih.gov Given that this compound is also a 2,9-disubstituted adenine derivative, it may exhibit similar antagonistic properties. A study from 1982 identified this compound (also referred to as BB-1502) and its analogs as having bronchodilating activity, an effect often mediated by adenosine receptors. nih.gov

Conversely, other adenine derivatives have been developed as highly selective agonists for specific adenosine receptor subtypes. nih.govsigmaaldrich.com Notably, agonists for the A3 adenosine receptor (A3AR) are in clinical trials for conditions like cancer, where A3AR is often overexpressed. nih.govnih.gov Compounds like 2-Cl-IB-MECA are highly selective A3 receptor agonists, demonstrating the fine-tuning possible with the adenine scaffold. sigmaaldrich.comsigmaaldrich.com

Interactive Table: Adenine Derivatives and Adenosine Receptor Activity

Phosphodiesterase Inhibition Studies

Phosphodiesterases (PDEs) are a family of enzymes that degrade cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). slideshare.net Inhibitors of these enzymes prevent this degradation, leading to increased intracellular levels of cyclic nucleotides and subsequent modulation of various cellular functions. slideshare.net Adenine derivatives, particularly those substituted at the 9-position, have been shown to be potent and selective inhibitors of phosphodiesterase 4 (PDE4). nih.gov

PDE4 inhibitors are known for their anti-inflammatory effects, as cAMP plays a key role in regulating inflammatory cell activity. slideshare.net The earliest PDE inhibitors, such as rolipram, demonstrated significant anti-inflammatory and bronchodilatory effects, validating PDE4 as a therapeutic target. slideshare.netmdpi.com Research has focused on developing novel PDE4 inhibitors with improved profiles. nih.gov A study comparing various 9-benzyladenine (B1666361) derivatives found them to be effective inhibitors of PDE4 and to suppress the release of inflammatory mediators like tumor necrosis factor-alpha. nih.gov The compound NCS 613, a 9-benzyladenine derivative, showed potent anti-inflammatory activity in preclinical models. nih.gov These findings highlight that the 9-substituted adenine scaffold, which is the core structure of this compound, is a key feature for potent PDE4 inhibition. slideshare.netnih.gov

Interactive Table: In Vitro Activity of 9-Benzyladenine PDE4 Inhibitors

The rank order of potency for in vitro activities on arachidonic acid release is RP 73401 > NCS 613 > NCS 630 > NCS 632 > BWA 78U = NCS 631. nih.gov

Structure Activity Relationship Sar Studies of 9 Cyclohexyl 2 N Propoxy 9h Adenine and Its Analogs

Methodologies for Quantitative Structure-Activity Relationship (QSAR) Analysis in Purine (B94841) Chemistrynih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are essential computational tools in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the field of purine chemistry, various QSAR methodologies are employed to guide the design of new, more potent derivatives.

Two-dimensional QSAR (2D-QSAR) models are frequently developed for purine derivatives. researchgate.net These models correlate biological activity with physicochemical descriptors calculated from the 2D structure, such as electronic properties (e.g., Hammett constants), hydrophobicity (e.g., logP), and steric parameters. researchgate.netnih.gov For instance, a 2D-QSAR study on substituted purine analogs identified descriptors like the SsCH3E-index and H-Donor Count as being significant for their inhibitory activity against certain kinases. researchgate.net

Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA), offer a more detailed understanding by considering the spatial arrangement of molecular properties. mdpi.comnih.gov In CoMFA, molecules are aligned in 3D space, and their steric and electrostatic fields are calculated and correlated with biological activity. mdpi.com Studies on 2,6,9-trisubstituted purine derivatives have shown that steric properties often have a more substantial contribution to cytotoxicity than electronic properties. mdpi.comnih.gov These 3D-QSAR models generate contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, thereby guiding rational drug design. researchgate.net The development of these models relies on statistically significant correlations, validated internally (e.g., cross-validation) and externally with a test set of compounds. researchgate.net

Impact of 2-Position Substituents on Biological Activityresearchgate.netmdpi.comnih.govnih.gov

The substituent at the C2 position of the purine core is a key determinant of the biological activity profile of 9-substituted adenines. Modifications in this position can significantly influence receptor affinity and selectivity.

Chain Length and Branching of Alkoxy Groupsresearchgate.netmdpi.comnih.gov

The size and shape of alkoxy groups at the 2-position can have a profound effect on biological activity. Research indicates that for certain classes of purine derivatives, bulky substituents at the C2-position are generally unfavorable for activity. mdpi.comnih.gov

Systematic studies on various chemical series demonstrate that increasing the chain length of alkoxy substituents can modulate properties and performance. For example, in one series of fullerene derivatives, a propoxy group (a three-carbon chain) was found to be optimal for performance, with shorter or longer chains resulting in lower efficiency. nih.gov While this is not a purine study, it illustrates the general principle that chain length is a critical parameter. In cannabimimetic indoles, an alkyl chain of 3 to 6 carbons was found to be optimal for high-affinity receptor binding, with a dramatic decrease in binding observed with a heptyl (seven-carbon) group. nih.gov This suggests that an optimal length exists for fitting into a specific binding pocket, and exceeding this length can introduce steric hindrance.

Conversely, some studies show that increasing chain length leads to a decrease in the clearing points of the molecules, affecting their physical properties. mdpi.com The introduction of branching in the alkyl chain can also have a significant, and sometimes detrimental, impact on the desired properties. mdpi.com

Role of Thio-ethers versus Oxy-ethersresearchgate.netmdpi.comnih.gov

The replacement of an oxygen atom in an alkoxy group (oxy-ether) with a sulfur atom to form a thio-ether at the 2-position significantly alters the electronic and steric properties of the molecule, leading to distinct biological outcomes. Sulfur is less electronegative and more polarizable than oxygen, and thiolates (the conjugate bases of thiols) are generally more nucleophilic than their corresponding alkoxides. masterorganicchemistry.com

In the context of purine derivatives, 2-thioethers have been shown to enhance affinity at various purinergic receptors. nih.gov For example, in a series of N⁶-(3-iodobenzyl)-9-methyladenine derivatives, the 2-(methylthio)adenine was 61-fold more potent than its corresponding 2-methoxy ether counterpart at A₃ adenosine (B11128) receptors. nih.gov Similarly, studies on adenosine 5'-triphosphate (ATP) analogs found that 2-thioether derivatives were potent agonists at P2Y-purinoceptors. nih.gov

The preference for thio-ethers over oxy-ethers can be attributed to several factors, including improved binding interactions within the receptor pocket. The larger size and different electronic nature of sulfur compared to oxygen can lead to more favorable contacts. Convergent synthetic routes have been specifically developed to facilitate the creation of 2-thioether-substituted purine nucleosides for biological testing. nih.govresearchgate.net

Table 1: Comparative Activity of 2-Substituted Purine Analogs

| 2-Position Substituent | Compound Class | Observed Effect | Reference |

|---|---|---|---|

| Oxy-ether (Methoxy) | N⁶-(3-Iodobenzyl)-9-methyladenine | Lower potency at A₃ receptors compared to the thio-ether analog. | nih.gov |

| Thio-ether (Methylthio) | N⁶-(3-Iodobenzyl)-9-methyladenine | 61-fold higher potency at A₃ receptors compared to the methoxy (B1213986) analog. | nih.gov |

| Thio-ethers (various) | Adenosine 5'-triphosphate (ATP) | Potent stimulation of inositol (B14025) phosphate (B84403) production (P2Y activity). | nih.gov |

| Bulky Groups | 2,6,9-Trisubstituted purines | Generally unfavorable for cytotoxic activity. | mdpi.comnih.gov |

Influence of 9-Position Substituents on Biological Activityresearchgate.netmdpi.comnih.govnih.govnih.gov

Cyclohexyl Moiety Contribution to Activity Profileresearchgate.netmdpi.comnih.govmdpi.com

The cyclohexyl group is a bulky, lipophilic moiety that significantly influences the biological activity of 9-substituted adenines. Its presence can affect how the molecule orients itself within a receptor binding site. In studies on cytokinins, a class of plant growth hormones based on the adenine (B156593) structure, the introduction of a 9-cyclohexyl group was found to modulate activity, though in some assays, it resulted in lower activity than the parent compound without the N9 substituent. mdpi.com The steric bulk of the cyclohexyl group is a critical factor; SAR studies have shown that the size and polarity of N9 substituents cause significant changes in biological activity, with steric effects often being a primary driver. mdpi.com

Comparative Analysis with Cyclohexenyl, Tetrahydropyranyl, and Benzyl Groupsresearchgate.netmdpi.comnih.gov

Comparing the cyclohexyl group to other substituents at the N9 position reveals important structure-activity relationships.

Benzyl Group: The 9-benzyl group introduces an aromatic ring, which can engage in different types of interactions (e.g., pi-stacking) compared to the aliphatic cyclohexyl ring. Several 9-benzyl adenine derivatives have been synthesized and evaluated as potent agonists for Toll-like receptor 7, indicating this substituent is favorable for certain immune-modulating activities. nih.gov

Tetrahydropyranyl (THP) Group: The THP group is a non-aromatic heterocycle containing an oxygen atom, making it more polar than the cyclohexyl group. nih.gov N9-THP substituted cytokinin derivatives have shown increased biological activity in several bioassays. researchgate.net This enhanced activity is sometimes attributed to greater resistance to enzymatic degradation, leading to a longer lifespan of the compound in a biological system. researchgate.net In receptor binding assays, however, N9-THP derivatives were perceived less well by certain cytokinin receptors compared to their parent compounds, suggesting a complex interplay between binding affinity and metabolic stability. researchgate.net

Cyclohexenyl Group: While direct comparisons are less common in the provided literature, the introduction of a double bond in the cyclohexyl ring to form a cyclohexenyl group would alter its conformation and electronic properties, likely impacting receptor binding.

Table 2: Influence of N9-Substituents on the Activity of Adenine Derivatives

| N9-Substituent | Key Features | General Impact on Activity | Reference |

|---|---|---|---|

| Cyclohexyl | Bulky, aliphatic, lipophilic | Significantly modulates activity, often driven by steric effects. | mdpi.com |

| Benzyl | Aromatic, capable of pi-stacking | Favorable for certain activities, such as TLR7 agonism. | nih.gov |

| Tetrahydropyranyl (THP) | Heterocyclic, contains an ether oxygen, more polar | Can increase in vivo activity, possibly by improving metabolic stability. | researchgate.net |

Key Pharmacophoric Elements for Bronchodilating Efficacy and Selectivity

The bronchodilating activity of 9-Cyclohexyl-2-n-propoxy-9H-adenine and its analogs is significantly influenced by the nature of the substituents at the C2 and N9 positions of the purine ring.

Influence of the N9-Substituent:

The substituent at the N9 position plays a critical role in the potency of these adenine derivatives. Studies have shown that a bulky, lipophilic group is preferred. The 9-cyclohexyl and 9-(2-cyclohexenyl) derivatives consistently demonstrate high bronchodilating activity. jst.go.jp In contrast, analogs with a 9-tetrahydropyranyl or 9-benzyl group also exhibit activity, highlighting the importance of a substantial, non-polar moiety at this position. jst.go.jp The hydrogenation of the 9-cyclohexenyl group to a 9-cyclohexyl group generally leads to compounds with a favorable pharmacological profile. jst.go.jp

Influence of the C2-Substituent:

The nature of the substituent at the C2 position is a key determinant of bronchodilating potency. A linear alkoxy or alkylthio group of a specific length is optimal for activity. The most potent compounds in the series are those with a 2-n-propoxy, 2-ethoxy, 2-n-butoxy, or 2-n-propylthio group. jst.go.jp

As illustrated in the table below, deviations from this optimal chain length or the introduction of branching result in a marked decrease in activity. This suggests a specific spatial and electronic requirement for the C2 substituent to effectively interact with its biological target.

| N9-Substituent | C2-Substituent | Relative Bronchodilating Activity |

| Cyclohexyl | n-Propoxy | High |

| Cyclohexyl | Ethoxy | High |

| Cyclohexyl | n-Butoxy | High |

| Cyclohexyl | Methoxy | Reduced |

| Cyclohexyl | n-Pentoxy | Reduced |

| Cyclohexyl | Isopropoxy | Reduced |

| Cyclohexenyl | n-Propoxy | High |

| Cyclohexenyl | Ethoxy | High |

| Cyclohexenyl | n-Butoxy | High |

This table is a representation of the described structure-activity relationships. jst.go.jp

Conformational and Steric Considerations in SAR

The structure-activity relationship of this compound analogs is heavily influenced by conformational and steric factors.

The preference for a bulky, lipophilic group at the N9 position, such as a cyclohexyl ring, suggests that this group is involved in a hydrophobic interaction with the receptor. The conformation of this cycloalkane ring may be crucial for optimal binding.

The stringent requirements for the C2 substituent highlight the importance of steric factors in this region of the molecule. The observation that linear alkoxy groups of a specific length (ethoxy, n-propoxy, n-butoxy) lead to high potency, while both shorter (methoxy) and longer (n-pentoxy) homologs, as well as branched isomers (isopropoxy), result in reduced activity, points to a well-defined binding pocket. jst.go.jp This pocket appears to be narrow and of a specific depth, accommodating a linear chain of two to four atoms optimally.

The following table details the impact of the C2-alkoxy chain characteristics on bronchodilating activity for the 9-cyclohexyladenine (B1202056) series.

| C2-Substituent | Chain Length | Branching | Relative Bronchodilating Activity |

| Methoxy | Shorter | Linear | Reduced |

| Ethoxy | Optimal | Linear | High |

| n-Propoxy | Optimal | Linear | High |

| n-Butoxy | Optimal | Linear | High |

| n-Pentoxy | Longer | Linear | Reduced |

| Isopropoxy | Optimal | Branched | Reduced |

This table illustrates the steric and conformational effects of the C2-substituent on activity. jst.go.jp

These findings collectively suggest a pharmacophore model where a bulky, hydrophobic group at N9 and a linear, moderately sized alkoxy or alkylthio group at C2 are essential for potent bronchodilating activity.

Molecular Mechanism of Action Exploration for 9 Cyclohexyl 2 N Propoxy 9h Adenine

Investigation of Cellular Targets and Pathways Associated with Bronchodilation

The relaxation of airway smooth muscle, leading to bronchodilation, is a complex process governed by various receptors and enzymatic pathways. The primary targets for bronchodilators often involve cell surface receptors that influence intracellular second messenger concentrations, ultimately leading to a decrease in smooth muscle tone.

Purinergic receptors, particularly the adenosine (B11128) receptor subtypes (A1, A2A, A2B, and A3), are key players in regulating the function of airway smooth muscle. nih.gov These G protein-coupled receptors (GPCRs) are activated by adenosine and play a crucial role in both normal physiological processes and pathological conditions of the airways. nih.gov Activation of A2A and A2B receptors typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a second messenger that promotes smooth muscle relaxation. nih.govnih.gov Conversely, A1 and A3 receptor activation is often associated with a decrease in cAMP and can have pro-inflammatory effects. nih.gov

Given that 9-Cyclohexyl-2-n-propoxy-9H-adenine is a 2,9-disubstituted adenine (B156593) derivative, its mechanism of action is highly likely to involve interaction with adenosine receptors. nih.gov The structure-activity relationships of various N6-substituted and 9-substituted adenine derivatives have been extensively studied, revealing that modifications at these positions significantly influence affinity and selectivity for different adenosine receptor subtypes. nih.govnih.gov For instance, N6-cycloalkyl-substituted adenosines have been shown to be full or partial agonists at the human A3 adenosine receptor, while N6-cyclopentyl-9-methyladenine displays selectivity for A1 receptors. nih.govnih.gov The specific substitutions at the 2 and 9 positions of this compound are therefore critical in determining its receptor interaction profile and, consequently, its bronchodilatory activity. The interaction between different adenosine receptor subtypes, such as the formation of A2A-A3 receptor heteromers, adds another layer of complexity to the signaling outcomes. nih.gov

Table 1: Purinergic Receptor Subtypes and Their General Functions in Airways

| Receptor Subtype | Primary G-Protein Coupling | Effect on Adenylyl Cyclase | General Effect on Airway Smooth Muscle |

| A1 | Gi | Inhibition | Contraction/No effect |

| A2A | Gs | Stimulation | Relaxation |

| A2B | Gs | Stimulation | Relaxation |

| A3 | Gi | Inhibition | Contraction/Pro-inflammatory |

This table provides a generalized overview. The exact effects can vary depending on the specific cellular context and experimental conditions.

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade cyclic nucleotides, such as cAMP and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov By breaking down these second messengers, PDEs play a critical role in terminating their signaling. Inhibition of PDEs, particularly PDE4 which is specific for cAMP, leads to an accumulation of intracellular cAMP in airway smooth muscle cells. nih.gov This increase in cAMP activates downstream signaling pathways that promote muscle relaxation and inhibit inflammation, making PDE inhibitors an important class of drugs for respiratory diseases. nih.govnih.gov

Signaling Pathway Modulation by this compound in Experimental Systems

The interaction of this compound with its cellular targets initiates a cascade of intracellular signaling events. Assuming its primary mechanism involves the activation of A2A or A2B adenosine receptors, the central event would be the stimulation of adenylyl cyclase, leading to an increase in intracellular cAMP. nih.gov

This rise in cAMP activates two main effector molecules in airway smooth muscle cells: protein kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). nih.govnih.gov

PKA-mediated signaling: PKA activation leads to the phosphorylation of several target proteins that collectively promote muscle relaxation. These include the phosphorylation and inactivation of myosin light chain kinase (MLCK), which is essential for muscle contraction, and the opening of large-conductance calcium-activated potassium (BKCa) channels, leading to membrane hyperpolarization and reduced calcium influx. nih.gov

Epac-mediated signaling: Epac activation can also contribute to bronchodilation through mechanisms that are not fully elucidated but are thought to involve the modulation of intracellular calcium levels and the regulation of RhoA, a small GTPase involved in calcium sensitization of the contractile machinery.

The net effect of these signaling pathways is a reduction in the phosphorylation of the myosin light chain, which is the final common pathway for smooth muscle contraction. nih.gov This leads to the relaxation of the airway smooth muscle and the observed bronchodilation.

Allosteric or Orthosteric Binding Mechanisms of Action

The interaction of a ligand with its receptor can occur at two distinct sites: the orthosteric site, which is the binding site for the endogenous agonist (in this case, adenosine), or an allosteric site, which is a topographically distinct site on the receptor. nih.govfrontiersin.org

Orthosteric binding: Orthosteric agonists directly compete with the endogenous ligand for the same binding site and activate the receptor. Antagonists at this site block the action of both the endogenous agonist and other orthosteric agonists. frontiersin.org

Allosteric modulation: Allosteric modulators bind to a different site and can either enhance (positive allosteric modulators, PAMs) or decrease (negative allosteric modulators, NAMs) the affinity and/or efficacy of the orthosteric ligand. nih.govnih.gov Allosteric modulators offer the potential for greater receptor subtype selectivity and a more "fine-tuned" physiological response. frontiersin.org

Based on studies of related compounds, it is plausible that this compound acts as an orthosteric agonist at adenosine receptors. The structural similarity to other N6- and 9-substituted adenine derivatives, which are known to bind to the orthosteric site, supports this hypothesis. nih.gov For instance, the effects of N6 substituents on the adenosine receptor activity of 9-methyladenines are similar to their effects on adenosine itself, suggesting a common binding orientation within the orthosteric pocket. nih.govscilit.com

Comparative Mechanistic Insights from Related Adenine Derivatives

The study of other adenine derivatives provides valuable context for understanding the likely mechanism of this compound. The substitutions at the N6 and C2 positions of the adenine ring, as well as at the N9 position, are critical determinants of receptor affinity and selectivity.

Table 2: Mechanistic Comparison of Related Adenine Derivatives

| Compound/Class | Key Structural Features | Primary Mechanism | Receptor Selectivity |

| N6-substituted adenosines | Substitution at the N6 position | Orthosteric agonism at adenosine receptors | Varies with the substituent; can be selective for A1, A2A, or A3 |

| N6-substituted 9-methyladenines | Substitution at N6 and a methyl group at N9 | Orthosteric antagonism at adenosine receptors | Can be selective for A1 or A2 receptors depending on the N6 substituent |

| 9-Ethyladenine derivatives | Ethyl group at N9 and substitutions at C2 or C8 | Orthosteric antagonism at adenosine receptors | Selectivity for A1, A2A, or A3 depends on the C2/C8 substituent |

| Erythro-9-(2-hydroxyl-3-nonyl)adenine (EHNA) | Hydroxynonyl group at N9 | Inhibition of adenosine deaminase and PDE2 | - |

The diverse activities of these related compounds underscore the chemical tractability of the adenine scaffold for generating ligands with specific pharmacological profiles. For example, while many 9-substituted adenines act as antagonists, the specific combination of a cyclohexyl group at N9 and an n-propoxy group at C2 in this compound confers bronchodilatory (likely agonistic) properties. nih.govnih.gov This highlights the subtle interplay of steric and electronic factors in determining the functional outcome of receptor binding.

Future Directions in Research on 9 Cyclohexyl 2 N Propoxy 9h Adenine and Its Derivatives

Advanced Synthetic Strategies for Novel Analogues

The synthesis of novel analogues of 9-Cyclohexyl-2-n-propoxy-9H-adenine with improved properties necessitates the development and application of advanced synthetic methodologies. Key areas of focus include achieving high levels of chemo- and regioselectivity and leveraging modern medicinal chemistry techniques to streamline the synthesis of complex molecules.

The precise control of chemical reactions to target specific functional groups (chemoselectivity) and specific positions on a molecule (regioselectivity) is paramount in the synthesis of adenine (B156593) derivatives. The adenine core possesses multiple reactive sites, including the N1, N3, N7, and N9 positions of the purine (B94841) ring, as well as the C2, C6, and C8 positions.

Future synthetic strategies will likely focus on methods that allow for the selective functionalization of the 9-position, a crucial modification for activity in many adenine derivatives. nih.govnih.gov This can be achieved through various methods, including the alkylation of adenine precursors. However, controlling the regioselectivity of N-alkylation can be challenging, often leading to a mixture of N7 and N9 isomers. youtube.com Methodologies that favor the formation of the desired N9-substituted isomer are therefore highly valuable. One approach involves the use of protecting groups to block other reactive nitrogen atoms during the alkylation step. For instance, the use of a tetrahydropyranyl (THP) group to protect the N9 position allows for selective modifications at other sites, after which the protecting group can be removed. researchgate.net

Furthermore, chemo- and regioselective functionalization of the C2, C6, and C8 positions of the purine ring will be critical for generating structural diversity and optimizing biological activity. For example, starting from 2,6-dichloropurine, sequential nucleophilic substitution reactions can be employed to introduce different substituents at the C2 and C6 positions in a controlled manner. nih.gov The synthesis of 9-substituted adenine derivatives has been shown to be crucial for their activity as phosphodiesterase type-4 inhibitors. nih.gov

Modern synthetic techniques offer powerful tools to accelerate the discovery and development of novel analogues of this compound. These techniques can improve reaction efficiency, reduce synthesis time, and facilitate the generation of compound libraries for high-throughput screening.

Solid-Phase Synthesis (SPS) has emerged as a valuable technique for the rapid synthesis of purine analogues. nih.govacs.orgfrontiersin.org In SPS, the starting material is attached to a solid support (resin), and reagents are added in solution. This simplifies purification, as excess reagents and byproducts can be washed away. Traceless linkers can be employed, which are cleaved under specific conditions to release the final compound without leaving a trace of the linker. acs.org This approach is particularly well-suited for the creation of libraries of related compounds for structure-activity relationship (SAR) studies. acs.org

Microwave-Assisted Synthesis is another modern technique that has gained traction in medicinal chemistry. nih.govacs.orgnih.govyoutube.com Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. nih.govnih.govyoutube.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including purine derivatives. acs.orgnih.gov For instance, microwave-assisted synthesis has been used for the chemoselective alkylation of carboxylic acid moieties in the presence of other reactive groups. nih.gov

| Technique | Advantages | Relevance to this compound Analogues |

| Solid-Phase Synthesis | Simplified purification, amenability to automation, rapid library generation. acs.orgfrontiersin.org | Enables the efficient synthesis of a diverse range of analogues for SAR studies. |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, reduced reaction times. nih.govyoutube.com | Speeds up key synthetic steps, facilitating faster access to target molecules. |

In-depth Molecular Modeling and Computational Chemistry Approaches

Computational methods are indispensable tools in modern drug discovery, providing valuable insights into ligand-target interactions and guiding the rational design of new molecules. For this compound and its derivatives, these approaches can help to elucidate their mechanism of action and to design analogues with improved properties. nih.gov

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov This method can be used to understand the binding mode of this compound with its biological targets, such as adenosine (B11128) receptors. By analyzing the interactions between the ligand and the amino acid residues in the binding site, researchers can identify key structural features responsible for binding affinity and selectivity. researchgate.netacs.org Docking studies have been widely used to rationalize the structure-activity relationships of adenosine receptor ligands and to identify novel chemical scaffolds. nih.govacs.org

Molecular Dynamics (MD) Simulations provide a more dynamic view of ligand-target interactions. nih.govaps.orgmdpi.comresearchgate.net MD simulations can be used to study the conformational changes that occur upon ligand binding and to assess the stability of the ligand-protein complex over time. aps.orgresearchgate.net These simulations can reveal important information about the flexibility of the binding site and the role of water molecules in mediating ligand-receptor interactions. nih.gov For adenine derivatives, MD simulations can help to understand the conformational preferences of the molecule and how these are influenced by substitutions on the purine ring and the N9-substituent. mdpi.com

The insights gained from molecular modeling studies can be used to guide the rational design of new analogues with enhanced selectivity and activity. nih.gov By understanding the key interactions between the ligand and its target, medicinal chemists can make targeted modifications to the structure of this compound to improve its pharmacological profile.

For example, if docking studies reveal a specific hydrogen bond interaction that is crucial for binding, analogues can be designed to strengthen this interaction. Similarly, if MD simulations show that a particular part of the molecule is highly flexible and makes unfavorable contacts with the protein, modifications can be made to restrict its conformation. Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity, are a cornerstone of this process. nih.govnih.gov For 9-substituted adenine derivatives, SAR studies have shown that the nature of the substituent at the C2 and N6 positions can significantly influence potency and selectivity. nih.gov

| Computational Method | Application | Contribution to Drug Design |

| Molecular Docking | Predicts ligand binding orientation. researchgate.netnih.gov | Identifies key ligand-receptor interactions and guides scaffold selection. nih.govacs.org |

| Molecular Dynamics Simulations | Simulates the dynamic behavior of the ligand-receptor complex. nih.govaps.org | Assesses binding stability and reveals conformational changes. aps.orgresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. mdpi.com | Predicts the activity of novel compounds and prioritizes synthetic targets. |

Exploration of Novel Biological Targets beyond Current Scope (e.g., PI3Kδ, TLR7, AdoMetDC)

While this compound is known for its effects on certain biological pathways, future research should explore its potential to modulate other important therapeutic targets. The adenine scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active molecules. wikipedia.org

Phosphoinositide 3-kinase delta (PI3Kδ) is a key enzyme in the signaling pathways of immune cells and is a validated target for the treatment of certain hematological malignancies and inflammatory diseases. nih.govmdpi.com Several inhibitors of PI3Kδ have been developed, some of which feature heterocyclic scaffolds. nih.gov Given the structural similarities between the adenine core and the scaffolds of some known PI3K inhibitors, it is plausible that derivatives of this compound could be designed to target PI3Kδ. nih.govmdpi.com

Toll-like receptor 7 (TLR7) is a component of the innate immune system that recognizes single-stranded viral RNA. nih.gov Agonists of TLR7 can stimulate a potent antiviral and antitumor immune response. tdl.org Several small molecule TLR7 agonists based on the adenine scaffold have been reported. nih.govtdl.orgnih.gov These compounds often feature modifications at the C8 and N9 positions of the purine ring. nih.gov The structural features of this compound make it an interesting starting point for the design of novel TLR7 agonists.

S-adenosylmethionine decarboxylase (AdoMetDC) is a critical enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. nih.govnih.gov Inhibition of AdoMetDC is a promising strategy for the development of antiproliferative agents, including anticancer and antiparasitic drugs. nih.gov A number of AdoMetDC inhibitors are based on the structure of S-adenosylmethionine, which contains an adenine moiety. nih.gov This suggests that appropriately functionalized derivatives of this compound could be effective inhibitors of this enzyme.

| Novel Target | Rationale for Exploration | Potential Therapeutic Area |

| PI3Kδ | The adenine scaffold is present in some kinase inhibitors. nih.gov | Hematological cancers, inflammatory diseases. nih.govmdpi.com |

| TLR7 | Adenine-based molecules are known TLR7 agonists. nih.govtdl.org | Viral infections, cancer immunotherapy. nih.gov |

| AdoMetDC | The natural substrate contains an adenine moiety. nih.gov | Cancer, parasitic infections. nih.gov |

Development of Advanced Pre-clinical Research Models

The future of research on this compound and its derivatives will heavily rely on the integration of cutting-edge preclinical models that can more accurately replicate human physiology and disease states. The limitations of traditional cell cultures and conventional animal models necessitate a shift towards more complex and predictive systems. These will be instrumental in exploring the therapeutic potential of this compound class, particularly in areas like oncology and autoimmune diseases where Toll-like receptor 7 (TLR7) agonists are of significant interest. nih.govatsjournals.org

Organoid and Co-culture Systems

The development of three-dimensional (3D) organoid models represents a significant leap forward in preclinical research. These self-organizing structures, derived from stem cells, can mimic the architecture and function of human organs to a remarkable degree. For future studies on this compound, patient-derived organoids could be invaluable for assessing the compound's efficacy in a personalized medicine context. For instance, tumor organoids can be used to test the oncolytic and immunomodulatory effects of this adenine derivative in a patient-specific manner.

Furthermore, the incorporation of immune cells into these organoid systems to create co-culture models will be essential. These "immune-competent" organoids can provide critical insights into the compound's ability to modulate the tumor microenvironment or to influence immune responses in models of autoimmune disease.

Advanced Animal Models

While traditional animal models, such as the use of guinea pigs in early bronchodilator studies of this compound and its analogs, have been informative, the future lies in more sophisticated in vivo systems. nih.gov Humanized mice, which are immunodeficient mice engrafted with human hematopoietic stem cells or tissues, are becoming increasingly important for studying human-specific immune responses. youtube.com

The development of humanized mouse models that express human TLR7 and TLR8 would provide a more accurate platform for evaluating the in vivo activity of this compound and its derivatives. nih.gov These models could be crucial for studying the compound's impact on human immune cell subsets and for predicting potential cytokine-related adverse events in a more clinically relevant setting. In oncological research, the use of patient-derived xenografts (PDX) in humanized mice offers a powerful tool to assess the efficacy of these compounds against human tumors in the context of a human immune system.

Computational and In Silico Models

Computational modeling and in silico simulations are poised to play a transformative role in the preclinical development of this compound derivatives. Molecular docking and dynamics simulations can provide deep insights into the binding interactions between these adenine derivatives and the TLR7 receptor at an atomic level. nih.gov This understanding is critical for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

These computational approaches can help to:

Predict the binding affinity and mode of interaction of novel derivatives with TLR7.

Identify key structural modifications that could enhance TLR7 agonistic activity.

Screen large virtual libraries of compounds to prioritize candidates for synthesis and in vitro testing.

The integration of data from these in silico models with results from in vitro and in vivo studies will create a powerful feedback loop for accelerating the drug discovery and development process.

Illustrative Preclinical Data for a Related TLR7 Agonist

To illustrate the type of data that would be generated in future preclinical studies of this compound and its derivatives, the following table presents representative findings for a series of 8-oxoadenine TLR7 agonists, a closely related class of compounds. acs.org These data showcase the evaluation of potency and selectivity in cell-based assays.

| Compound | hTLR7 EC50 (µM) | hTLR8 EC50 (µM) | IFN-α Induction (PBMCs) | TNF-α Induction (PBMCs) |

|---|---|---|---|---|

| Oxoadenine 1 | 0.5 | >10 | High | Low |

| Oxoadenine 2 | 0.2 | 5.2 | High | Moderate |

| Oxoadenine 3 | 1.1 | >10 | Moderate | Low |

| R848 (Resiquimod) | 0.1 | 0.8 | High | High |

This table presents illustrative data from studies on 8-oxoadenine derivatives to exemplify the types of preclinical characterization that would be relevant for future research on this compound and its analogs. The data for Oxoadenine compounds are representative based on published findings for this class. acs.org R848 is a well-characterized dual TLR7/8 agonist included for comparison.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 9-Cyclohexyl-2-n-propoxy-9H-adenine to improve yield and purity while minimizing side products?

- Methodological Answer : Utilize factorial design (e.g., varying reaction temperature, solvent ratios, and catalyst concentrations) to identify critical parameters influencing yield and purity . Incorporate process control and simulation tools (e.g., computational modeling of reaction kinetics) to predict side-product formation and refine conditions . Post-synthesis purification via membrane separation technologies can isolate the target compound from impurities .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm cyclohexyl and propoxy substituents via H and C NMR, comparing shifts to analogous adenine derivatives .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% as per industry standards) using reverse-phase columns with UV detection .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns against theoretical predictions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in fume hoods to avoid inhalation of aerosols or vapors .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

- Methodological Answer :

- Theoretical Framework : Link discrepancies to solvent polarity indices or hydrogen-bonding capacity, using the Hansen Solubility Parameters (HSP) model .

- Experimental Replication : Conduct triplicate solubility assays under controlled humidity/temperature, employing automated titrimetry for precision .

- Statistical Analysis : Apply ANOVA to identify outliers and validate reproducibility .

Q. What in vitro methodologies are suitable for evaluating the biological activity of this compound while controlling for cytotoxicity?

- Methodological Answer :

- Cell-Based Assays : Use dose-response curves (0.1–100 µM) in cancer cell lines (e.g., HeLa or MCF-7) with ATP-luminescence assays to quantify viability .

- Control Strategies : Include cycloheximide as a positive control for cytotoxicity and adenosine receptor antagonists to isolate target effects .

- Data Normalization : Express activity relative to vehicle-treated controls and adjust for batch variability using Z-factor scoring .

Q. How can the interaction between this compound and adenosine receptors be mechanistically studied?

- Methodological Answer :

- Computational Docking : Simulate ligand-receptor binding using AutoDock Vina with published adenosine A receptor structures (PDB IDs: 3EML, 4UHR) .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) using immobilized receptor proteins .

- Mutagenesis Studies : Introduce point mutations (e.g., His250Ala in A) to identify critical binding residues .

Q. What strategies can validate the environmental stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate samples at 25–60°C and pH 3–10, monitoring degradation via LC-MS over 30 days .

- Kinetic Modeling : Fit data to first-order decay models to predict half-lives and identify degradation byproducts .

- Ecotoxicity Screening : Use Daphnia magna or Vibrio fischeri assays to assess acute toxicity of degradation products .

Methodological Considerations

- Theoretical Alignment : Anchor experiments to adenosine receptor theory or nucleoside analog frameworks to ensure relevance and interpretability .

- Data Reproducibility : Implement pre-test/post-test designs with independent replication cohorts to mitigate bias .

- Interdisciplinary Integration : Combine chemical engineering (e.g., separation technologies ) with biochemical assays for holistic insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。